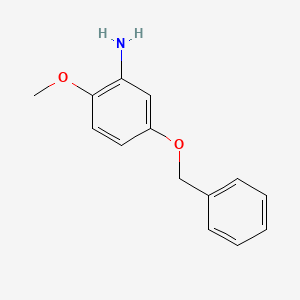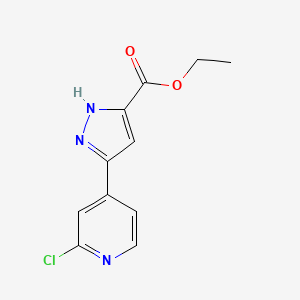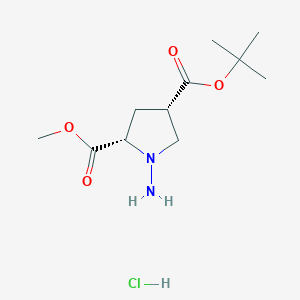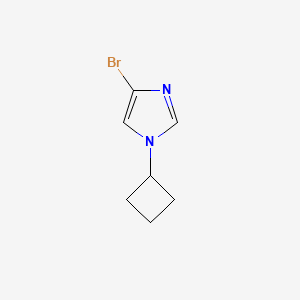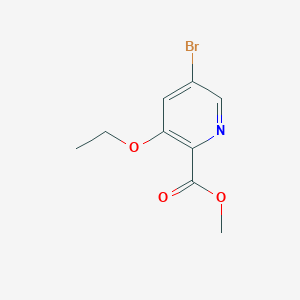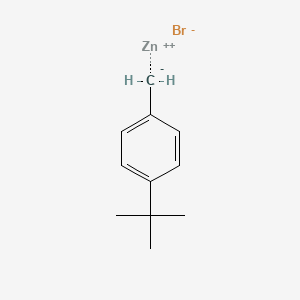
4-Tert-butylbenzylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butylbenzylzinc bromide is an organozinc compound with the molecular formula C11H15BrZn. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Tert-butylbenzylzinc bromide can be synthesized through the reaction of 4-tert-butylbenzyl bromide with zinc in the presence of a suitable solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-tert-Butylbenzyl bromide+Zn→4-tert-Butylbenzylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butylbenzylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.
Transmetalation: It can transfer its organic group to other metals, such as palladium or copper, facilitating cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in THF at room temperature.
Transmetalation: Reagents such as palladium or copper catalysts are used, often in the presence of ligands to stabilize the metal complex.
Major Products Formed
Nucleophilic Substitution: The major products are substituted benzyl compounds.
Transmetalation: The major products are cross-coupled products, such as biaryl compounds.
Scientific Research Applications
4-Tert-butylbenzylzinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of functional materials, such as polymers and nanomaterials.
Catalysis: It serves as a precursor for catalysts used in various chemical transformations.
Mechanism of Action
The mechanism of action of 4-tert-butylbenzylzinc bromide involves the transfer of its organic group to an electrophile or metal catalyst. The zinc atom acts as a nucleophile, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or catalyst used.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butylbenzyl bromide: A precursor to 4-tert-butylbenzylzinc bromide, used in similar nucleophilic substitution reactions.
4-Tert-butylphenylzinc bromide: Another organozinc compound with similar reactivity but different substitution patterns on the benzene ring.
Uniqueness
This compound is unique due to its tert-butyl group, which provides steric hindrance and influences the reactivity and selectivity of the compound in chemical reactions. This makes it particularly useful in the synthesis of sterically demanding molecules and in reactions where selectivity is crucial.
Properties
Molecular Formula |
C11H15BrZn |
|---|---|
Molecular Weight |
292.5 g/mol |
IUPAC Name |
zinc;1-tert-butyl-4-methanidylbenzene;bromide |
InChI |
InChI=1S/C11H15.BrH.Zn/c1-9-5-7-10(8-6-9)11(2,3)4;;/h5-8H,1H2,2-4H3;1H;/q-1;;+2/p-1 |
InChI Key |
HYSUOQLCFFZTBQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[CH2-].[Zn+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


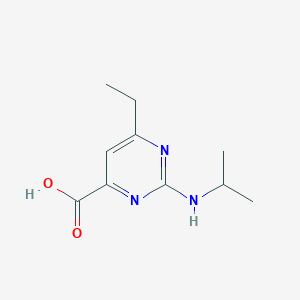
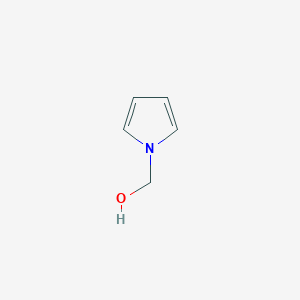
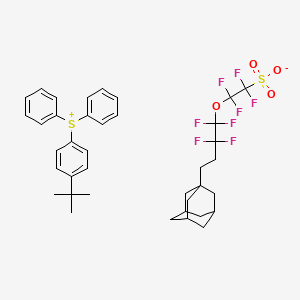
![Benzyl (2-cyanospiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13932482.png)
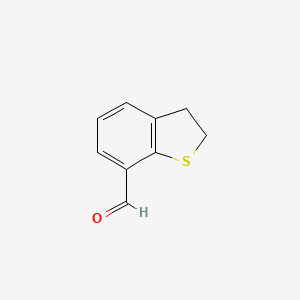
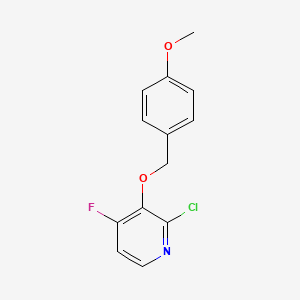
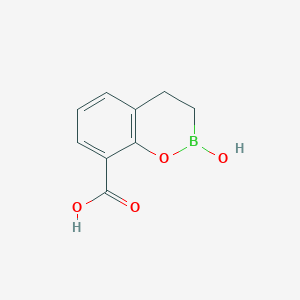
![1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13932501.png)
